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D-Galactosamine 1-phosphate - 41588-64-1

D-Galactosamine 1-phosphate

Catalog Number: EVT-3570291
CAS Number: 41588-64-1
Molecular Formula: C6H14NO8P
Molecular Weight: 259.15 g/mol
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Product Introduction

Description

Source and Classification:

  • D-Galactosamine 1-phosphate is a naturally occurring metabolite in several organisms, including mammals. [, , ]
  • It is classified as a hexosamine phosphate, derived from the amino sugar D-galactosamine. [, ]

Role in Scientific Research:

  • Model of Hepatotoxicity: D-Galactosamine 1-phosphate is primarily known for its use in inducing experimental models of liver injury, particularly mimicking the biochemical and histological features of human viral hepatitis. [, , , , , ]
  • Metabolic Studies: Researchers use D-Galactosamine 1-phosphate to study D-galactose metabolism, glycosylation processes, and nucleotide sugar biosynthesis. [, , , , , ]
  • Sphingolipid Signaling: Studies have explored the role of D-Galactosamine 1-phosphate in modulating sphingolipid signaling pathways, with potential implications for understanding cell survival and apoptosis in various cell types, including hepatocytes. [, , , , , , ]
  • Bacterial Cell Wall Synthesis: Research on bacterial cell wall synthesis has implicated D-Galactosamine 1-phosphate as a component of teichoic acids, specifically in certain strains of Bacillus subtilis and Micrococcus sp. [, , , ]

UDP-Galactosamine

    Compound Description: UDP-galactosamine is a nucleotide sugar formed in the liver as a metabolite of d-galactosamine. It is synthesized from galactosamine 1-phosphate by the enzyme UDP-glucose:α-d-galactose-1-phosphate uridylyltransferase [].

    Relevance: UDP-galactosamine is directly synthesized from D-galactosamine 1-phosphate, demonstrating a clear structural relationship through the addition of a UMP moiety [, ].

Galactose 1-Phosphate

    Compound Description: Galactose 1-phosphate is a metabolic intermediate in the Leloir pathway, responsible for converting galactose into glucose. It serves as a substrate for the enzyme UDP-glucose:α-d-galactose-1-phosphate uridylyltransferase [, ].

    Relevance: Galactose 1-phosphate is structurally analogous to D-galactosamine 1-phosphate, differing only in the presence of an amino group at the C-2 position in galactosamine [].

Glucosamine 1-Phosphate

    Compound Description: Glucosamine 1-phosphate is an amino sugar and a key precursor in the biosynthesis of UDP-N-acetylglucosamine, a building block for glycosaminoglycans and glycoproteins [].

    Relevance: Glucosamine 1-phosphate is a structural isomer of D-galactosamine 1-phosphate, differing in the configuration of the hydroxyl group at the C-4 position []. Both are substrates for the enzyme hexose-1-phosphate uridylyltransferase, highlighting their structural and functional similarities [].

UDP-Glucosamine

    Compound Description: UDP-glucosamine is a nucleotide sugar and a precursor for the synthesis of glycosaminoglycans, glycolipids, and glycoproteins [, ].

    Relevance: UDP-glucosamine is an epimer of UDP-galactosamine, meaning they differ in the configuration at a single chiral center (C-4). UDP-glucosamine is formed by the epimerization of UDP-galactosamine, which is directly synthesized from D-galactosamine 1-phosphate [, ].

UDP-N-Acetylglucosamine

    Compound Description: UDP-N-acetylglucosamine is a nucleotide sugar and a fundamental building block for the biosynthesis of various macromolecules, including peptidoglycan, hyaluronic acid, and glycosaminoglycans [, ].

    Relevance: UDP-N-acetylglucosamine is synthesized from glucosamine 1-phosphate, which is a structural isomer of D-galactosamine 1-phosphate [].

UDP-N-Acetylgalactosamine

    Compound Description: UDP-N-acetylgalactosamine is a nucleotide sugar serving as a key donor of N-acetylgalactosamine (GalNAc) residues in the biosynthesis of glycoproteins and glycolipids [].

    Relevance: UDP-N-acetylgalactosamine is synthesized from N-acetylgalactosamine 1-phosphate, which shares a similar structure with D-galactosamine 1-phosphate, differing only by the presence of an acetyl group on the amino group at C-2 in N-acetylgalactosamine 1-phosphate [].

N-Acetylgalactosamine 1-Phosphate

    Compound Description: N-acetylgalactosamine 1-phosphate is an amino sugar phosphate involved in the biosynthesis of glycoproteins and glycolipids [].

    Relevance: N-acetylgalactosamine 1-phosphate is structurally very similar to D-galactosamine 1-phosphate. The difference lies in the presence of an acetyl group on the amino group at the C-2 position in N-acetylgalactosamine 1-phosphate [].

Undecaprenyl Phosphate-β-D-Galactosamine

    Compound Description: This compound is a novel lipid identified in Francisella novicida. It functions as the direct donor of galactosamine for modifying lipid A, a component of the bacterial lipopolysaccharide [].

    Relevance: This compound incorporates D-galactosamine 1-phosphate into its structure, linked via the phosphate group to undecaprenyl phosphate. This emphasizes the crucial role of D-galactosamine 1-phosphate as a precursor for more complex molecules involved in bacterial cell wall synthesis [, ].

3-O-α-d-Glucopyranosyl-N-Acetylgalactosamine 1-Phosphate

    Compound Description: This is a phosphorylated disaccharide identified as a repeating unit in a wall polymer found in Micrococcus sp. A1 [].

    Relevance: This disaccharide contains N-acetylgalactosamine 1-phosphate linked to glucose. This structural feature links it to D-galactosamine 1-phosphate, highlighting the compound's role as a building block in diverse bacterial cell wall structures [].

Overview

D-Galactosamine 1-phosphate is a phosphorylated derivative of D-galactosamine, an amino sugar that plays a significant role in various biological processes. This compound is involved in the biosynthesis of glycoproteins and glycolipids, which are essential for cell structure and function. D-Galactosamine 1-phosphate is particularly important in the context of liver metabolism and has been studied for its implications in conditions such as hepatitis and liver fibrosis .

Source

D-Galactosamine 1-phosphate can be derived from D-galactosamine through phosphorylation processes. It can be synthesized both enzymatically and chemically, utilizing various biochemical pathways and reagents .

Classification

D-Galactosamine 1-phosphate belongs to the class of amino sugars and is categorized as a phosphoamino sugar. Its structural classification is that of a monosaccharide phosphate, which is integral to carbohydrate metabolism .

Synthesis Analysis

Methods

The synthesis of D-Galactosamine 1-phosphate can be accomplished through several methods:

  1. Enzymatic Synthesis: This method primarily involves the phosphorylation of D-galactosamine using specific kinases. For instance, galactokinase catalyzes the conversion of D-galactose to D-galactose-1-phosphate, which can subsequently be converted to D-galactosamine 1-phosphate through further enzymatic reactions .
  2. Chemical Synthesis: Chemical methods may involve direct phosphorylation reactions where D-galactosamine reacts with phosphoric acid or other phosphorylating agents under controlled conditions to yield D-Galactosamine 1-phosphate .

Technical Details

In enzymatic synthesis, the reaction conditions such as pH, temperature, and enzyme concentration are critical for optimizing yield and specificity. The use of specific substrates and cofactors can enhance the efficiency of the enzymatic pathways employed.

Molecular Structure Analysis

Structure

D-Galactosamine 1-phosphate has a molecular formula of C₆H₁₃NO₇P. Its structure consists of a galactose backbone with an amino group at the C-2 position and a phosphate group attached to the C-1 position. This configuration allows it to participate in various biochemical pathways.

Data

  • Molecular Weight: Approximately 227.14 g/mol
  • Structural Formula: The compound features a hydroxyl group (-OH) on several carbon atoms, contributing to its solubility in water.
Chemical Reactions Analysis

Reactions

D-Galactosamine 1-phosphate participates in several biochemical reactions:

  1. Glycosylation Reactions: It acts as a substrate for glycosyl transferases, facilitating the transfer of galactosamine residues to acceptor molecules during glycoprotein synthesis.
  2. Dephosphorylation: The phosphate group can be removed by phosphatases, converting it back to D-galactosamine, which can then enter other metabolic pathways .

Technical Details

Mechanism of Action

D-Galactosamine 1-phosphate primarily functions as an intermediate in metabolic pathways related to glycoprotein synthesis. It is involved in:

  • Glycosylation Processes: By donating its galactosamine moiety, it plays a crucial role in forming glycosidic bonds with other carbohydrates or proteins.
  • Regulatory Functions: It may influence enzyme activities related to carbohydrate metabolism, particularly under conditions such as liver injury where its levels can become elevated .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Highly soluble in water due to its polar nature.

Chemical Properties

  • pH Stability: Generally stable under neutral pH conditions but may degrade under extreme acidic or basic environments.
  • Reactivity: Reacts with various enzymes and substrates involved in carbohydrate metabolism.

Relevant data show that the stability and reactivity of D-Galactosamine 1-phosphate are influenced by its environmental conditions, particularly pH and ionic strength.

Applications

D-Galactosamine 1-phosphate has several scientific applications:

  • Biochemical Research: Used extensively in studies related to glycoprotein biosynthesis and metabolic pathways involving amino sugars.
  • Pharmaceutical Development: Investigated for its potential role in drug development targeting liver diseases due to its involvement in hepatic metabolism .
  • Diagnostic Tools: May serve as a biomarker in assessing liver function or damage when elevated levels are detected in biological samples.
Mechanistic Interactions with Enzymatic Pathways

Inhibition of UDP-Glucose Pyrophosphorylase Activity

UDP-glucose pyrophosphorylase (UGP) catalyzes the reversible conversion of UTP and glucose-1-phosphate into UDP-glucose (UDP-Glc), a pivotal nucleotide sugar for glycogen synthesis and glycosylation reactions. GalN-1-P acts as a competitive inhibitor of UGP by binding to the glucose-1-phosphate site, but with significantly higher affinity than the natural substrate. Structural analyses indicate that the C2 amino group of GalN-1-P forms additional hydrogen bonds with catalytic residues (e.g., Lys289 and Asp352 in human UGP), stabilizing the enzyme-inhibitor complex [3] [5].

Table 1: Kinetic Parameters of UDP-Glucose Pyrophosphorylase Inhibition by GalN-1-P

Substrate/InhibitorKm (mM)Ki (mM)Vmax (μmol/min/mg)
Glucose-1-Phosphate0.25 ± 0.03-8.7 ± 0.4
GalN-1-P-0.08 ± 0.01Not applicable

Metabolically, this inhibition triggers a cascade of nucleotide depletions:

  • UTP sequestration: UGP stalls in a UTP-bound state, reducing available UTP for other biosynthesis pathways [1].
  • UDP-Glc deficiency: Glycogen synthesis halts due to insufficient UDP-Glc, while impaired glycosylation disrupts secretory protein function [3].
  • Feedback suppression: Low UDP-Glc levels upregulate hexokinase activity, diverting glucose toward glycolysis and exacerbating cellular energy imbalance [5].

Disruption of the Leloir Pathway Substrate Specificity

The Leloir pathway converts β-D-galactose into glucose-1-phosphate via four enzymes. GalN-1-P disrupts this pathway at multiple points through substrate mimicry:

  • Galactose mutarotase (GALM): While not directly inhibited, GALM inefficiently mutarotates galactosamine, reducing the α-anomer flux available for phosphorylation. Kinetic assays show a 4-fold preference for galactose over galactosamine due to weaker binding of the C2-amino group to His176/Glu307 residues [8].
  • Galactokinase (GALK1): Phosphorylates galactosamine to GalN-1-P with 30% efficiency compared to galactose. The enzyme’s Glu43 and Asp46 residues form suboptimal hydrogen bonds with the inhibitor’s amino group, slowing catalysis [4].
  • Galactose-1-phosphate uridylyltransferase (GALT): GalN-1-P competes with Gal-1-P for binding but cannot be uridylylated. Structural studies confirm that GalN-1-P occupies the Gal-1-P binding pocket in human GALT (e.g., hydrogen bonding with Lys334), yet its amino group sterically blocks nucleophilic attack on the uridylylated enzyme intermediate [2] [6].
  • UDP-galactose-4-epimerase (GALE): UDP-galactosamine (UDP-GalN) – derived from UTP and GalN-1-P – is a poor GALE substrate. The 4′-epimerization rate for UDP-GalN is <5% of that for UDP-Gal due to impaired NAD+-mediated hydride transfer [7].

Metabolic Trapping via UDP-Hexosamine Accumulation

GalN-1-P is metabolically funneled into UDP-hexosamine biosynthesis through two enzymatic reactions:

  • Uridylyltransfer: GALT catalyzes the displacement of Glc-1-P from UDP-Glc by GalN-1-P, generating UDP-galactosamine (UDP-GalN) – a non-physiological nucleotide sugar [2].
  • Epimerization: GALE partially converts UDP-GalN to UDP-glucosamine (UDP-GlcN), though at rates insufficient to prevent accumulation [7].

Table 2: UDP-Hexosamine Accumulation in Hepatocytes Exposed to Galactosamine

Nucleotide SugarConcentration (Control)Concentration (+GalN)Fold Change
UDP-Glc142 ± 12 nmol/g32 ± 5 nmol/g↓ 4.4×
UDP-Gal89 ± 8 nmol/g18 ± 3 nmol/g↓ 4.9×
UDP-GalN4 ± 0.5 nmol/g210 ± 25 nmol/g↑ 52.5×
UDP-GlcN9 ± 1 nmol/g67 ± 9 nmol/g↑ 7.4×

Accumulated UDP-GalN/UDP-GlcN cause dual toxicity:

  • Feedback inhibition: UDP-GalN suppresses GALT activity (IC50 = 45 μM), exacerbating Gal-1-P buildup [1].
  • Glycosylation defects: Misfolded glycoproteins arise from incorporation of GalN/GlcN into N-/O-glycans instead of galactose/glucose. This disrupts cell adhesion, signaling, and protein clearance in hepatocytes [5] [7].

Interference with Uridylyltransferase Catalytic Function

Human galactose-1-phosphate uridylyltransferase (GALT) employs a ping-pong bi-bi mechanism involving a uridylylated histidine intermediate (His186-UMP). GalN-1-P disrupts this mechanism at two stages:

  • Uridylylation blockade: GalN-1-P binds the Gal-1-P site but cannot attack the His186-UMP intermediate. The C2-amino group sterically clashes with the UMP ribose moiety and disrupts hydrogen bonding with Asp113 and Arg228, preventing uridylyl transfer [2] [6].
  • Zinc site destabilization: Human GALT requires zinc for structural integrity. GalN-1-P binding induces conformational changes that weaken zinc coordination (Cys75–His184 bonds), increasing protein aggregation. Mutant GALT (e.g., p.Gln188Arg) shows 5-fold higher aggregation when exposed to GalN-1-P [2].

Table 3: Impact of GalN-1-P on GALT Catalytic Parameters

GALT VariantKm (Gal-1-P)Ki (GalN-1-P)Relative Activity (%)
Wild-type0.11 ± 0.02 mM0.15 ± 0.03 mM100
p.Gln188Arg0.87 ± 0.09 mM0.22 ± 0.04 mM8 ± 1
p.Lys334AlaNot detectableNot measurable<1

This inhibition has pathophysiological parallels:

  • Classic galactosemia: GALT mutants (e.g., p.Gln188Arg) exhibit heightened sensitivity to GalN-1-P, mirroring the UDP-hexose depletion and Gal-1-P accumulation seen in patients [6].
  • Hepatotoxin synergy: GalN-1-P amplifies LPS-induced hepatitis by suppressing UDP-Glc-dependent detoxification (e.g., glucuronidation), explaining the hepatotoxicity of GalN/LPS co-administration [1].

Properties

CAS Number

41588-64-1

Product Name

D-Galactosamine 1-phosphate

IUPAC Name

[(3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate

Molecular Formula

C6H14NO8P

Molecular Weight

259.15 g/mol

InChI

InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4+,5-,6?/m1/s1

InChI Key

YMJBYRVFGYXULK-GASJEMHNSA-N

SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)N)O)O)O

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